Bruceine A, dehydro-
Overview
Description
Bruceine A, dehydro- is a quassinoid compound derived from the seeds of the medicinal plant Brucea javanica. Quassinoids are a group of naturally occurring compounds known for their diverse biological activities, including anticancer, anti-inflammatory, and antimalarial properties. Bruceine A, dehydro- has been studied for its potential therapeutic applications, particularly in the treatment of cancer and inflammatory diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bruceine A, dehydro- involves several steps, starting from the extraction of Brucea javanica seeds. The seeds are subjected to ethanol extraction, followed by chromatographic separation to isolate the desired quassinoid compounds. Advanced spectrometric methods, including high-resolution mass spectrometry (HR-MS), ultraviolet (UV) spectroscopy, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy, are used to elucidate the structure of Bruceine A, dehydro- .
Industrial Production Methods: Industrial production of Bruceine A, dehydro- typically involves large-scale extraction and purification processes. The seeds of Brucea javanica are harvested and processed to obtain the crude extract, which is then subjected to various purification techniques, such as column chromatography and recrystallization, to isolate Bruceine A, dehydro- in its pure form .
Chemical Reactions Analysis
Types of Reactions: Bruceine A, dehydro- undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents, such as potassium permanganate (KMnO₄) and chromium trioxide (CrO₃), are used to introduce oxygen-containing functional groups into the molecule.
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are employed to reduce carbonyl groups to alcohols.
Substitution: Various nucleophiles, such as halides and amines, are used to replace specific functional groups in the molecule.
Major Products Formed: The major products formed from these reactions include hydroxylated, reduced, and substituted derivatives of Bruceine A, dehydro-. These derivatives often exhibit enhanced biological activity and improved pharmacokinetic properties .
Scientific Research Applications
Chemistry: The compound serves as a valuable scaffold for the synthesis of novel quassinoid derivatives with enhanced biological activity.
Biology: Bruceine A, dehydro- is used in studies investigating its effects on cellular processes, such as apoptosis and cell cycle regulation.
Medicine: The compound has shown promise as an anticancer agent, particularly in the treatment of colon cancer, breast cancer, and other malignancies. .
Mechanism of Action
Bruceine A, dehydro- is part of a family of quassinoid compounds, including Bruceine B, Bruceine C, and Bruceine D. These compounds share a similar tetracyclic triterpene structure but differ in their functional groups and biological activities. Bruceine A, dehydro- is unique due to its potent anticancer activity and ability to modulate multiple signaling pathways .
Comparison with Similar Compounds
Properties
IUPAC Name |
methyl (2R,3R,6R,13R,14S,15R,16R,17R)-11,15,16-trihydroxy-9,13-dimethyl-3-(3-methylbutanoyloxy)-4,10-dioxo-5,19-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadeca-8,11-diene-17-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32O11/c1-10(2)6-15(28)37-18-20-25(23(33)34-5)9-35-26(20)14(36-22(18)32)7-12-11(3)16(29)13(27)8-24(12,4)19(26)17(30)21(25)31/h8,10,14,17-21,27,30-31H,6-7,9H2,1-5H3/t14-,17-,18-,19-,20+,21+,24+,25+,26?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNSDRSYXOLTAQT-VQRLCXRESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CC3C45C(C2(C=C(C1=O)O)C)C(C(C(C4C(C(=O)O3)OC(=O)CC(C)C)(CO5)C(=O)OC)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C[C@@H]3C45[C@@H]([C@]2(C=C(C1=O)O)C)[C@H]([C@@H]([C@@]([C@@H]4[C@H](C(=O)O3)OC(=O)CC(C)C)(CO5)C(=O)OC)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10914881 | |
Record name | Methyl 1,2,10-trihydroxy-8,11a-dimethyl-4-[(3-methylbutanoyl)oxy]-5,9-dioxo-1,4,5,6a,7,9,11a,11b-octahydro-2H-11c,3-(epoxymethano)phenanthro[10,1-bc]pyran-3(3aH)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10914881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
520.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73435-47-9, 95660-29-0 | |
Record name | Dehydrobruceine A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073435479 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 1,2,10-trihydroxy-8,11a-dimethyl-4-[(3-methylbutanoyl)oxy]-5,9-dioxo-1,4,5,6a,7,9,11a,11b-octahydro-2H-11c,3-(epoxymethano)phenanthro[10,1-bc]pyran-3(3aH)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10914881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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